

# physical and chemical characteristics of 2-Isopropoxy-5-methylphenylboronic acid

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## Compound of Interest

Compound Name:	2-Isopropoxy-5-methylphenylboronic acid
Cat. No.:	B1307439

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## An In-depth Technical Guide to 2-Isopropoxy-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Isopropoxy-5-methylphenylboronic acid**, a versatile reagent in organic synthesis. This document collates available data on its properties, provides detailed experimental protocols for its synthesis and application, and outlines key analytical methods for its characterization.

## Core Physical and Chemical Characteristics

**2-Isopropoxy-5-methylphenylboronic acid** is an organoboron compound that serves as a key building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Its structural features, including the isopropoxy and methyl substituents on the phenyl ring, influence its reactivity and solubility.

Table 1: Physical and Chemical Properties of **2-Isopropoxy-5-methylphenylboronic acid**

Property	Value	Source
CAS Number	480438-71-9	<a href="#">[1]</a>
Molecular Formula	$C_{10}H_{15}BO_3$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	194.04 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	General Supplier Information
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in polar organic solvents such as ethers and ketones. <a href="#">[3]</a>	General knowledge on boronic acids

## Spectroscopic Data

While specific spectra for **2-Isopropoxy-5-methylphenylboronic acid** are not readily available in public databases, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

Table 2: Expected Spectroscopic Data for **2-Isopropoxy-5-methylphenylboronic acid**

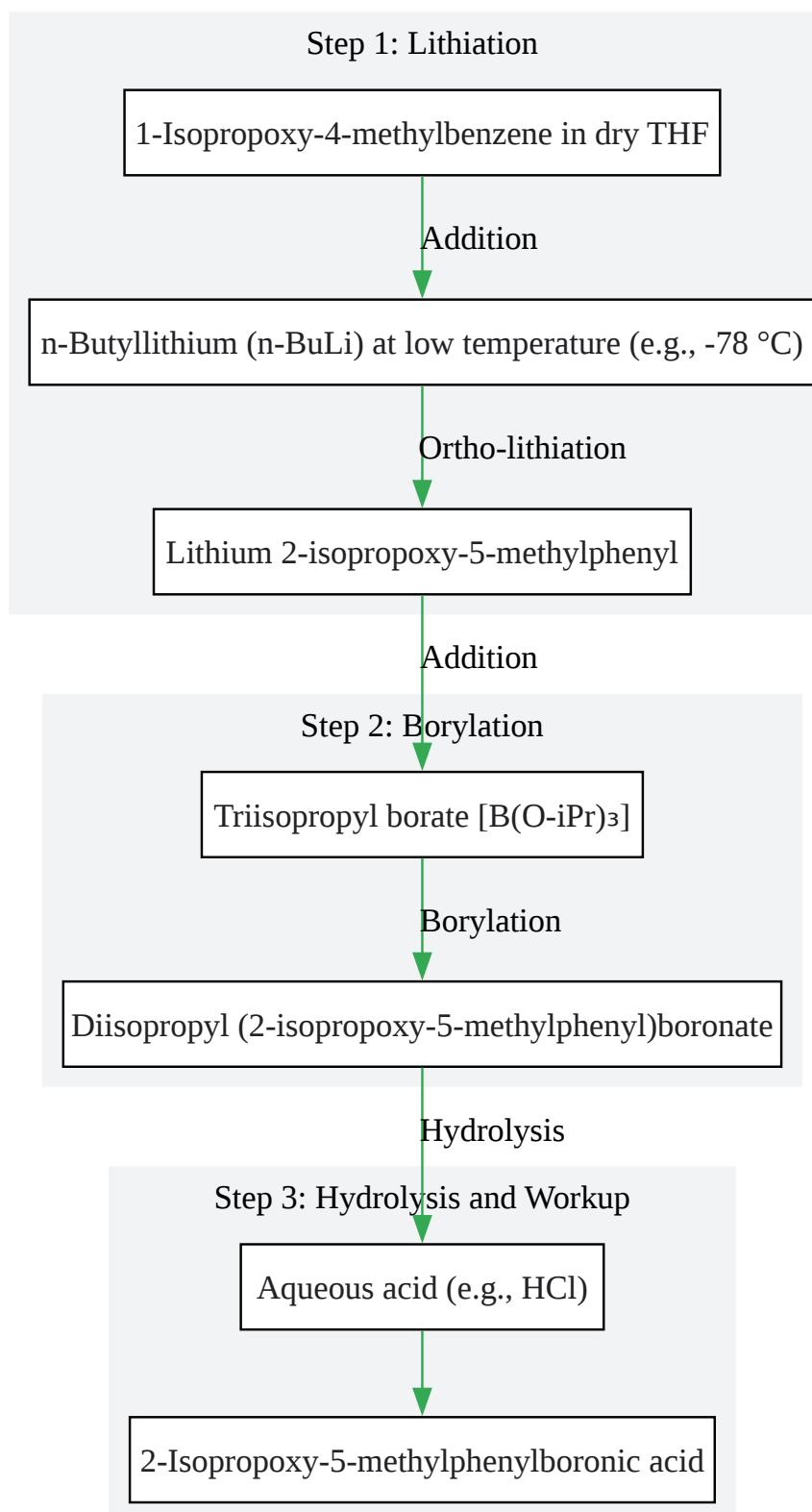
Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the methyl protons on the phenyl ring. The B(OH) <sub>2</sub> protons are often broad and may exchange with solvent.
<sup>13</sup> C NMR	Aromatic carbon signals, with the carbon attached to the boron atom often showing a broad or unobserved signal. Signals for the isopropoxy and methyl carbons.
FT-IR (cm <sup>-1</sup> )	Broad O-H stretching band (from B(OH) <sub>2</sub> ), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and B-O stretching.[4]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

## Experimental Protocols

### Synthesis of 2-Isopropoxy-5-methylphenylboronic acid

A common method for the synthesis of arylboronic acids involves the ortho-lithiation of a substituted aromatic compound followed by reaction with a trialkyl borate and subsequent hydrolysis. The following is a general procedure that can be adapted for the synthesis of **2-Isopropoxy-5-methylphenylboronic acid** from 1-isopropoxy-4-methylbenzene.

#### Workflow for the Synthesis of **2-Isopropoxy-5-methylphenylboronic acid**

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Caption: Synthetic pathway for **2-Isopropoxy-5-methylphenylboronic acid**.

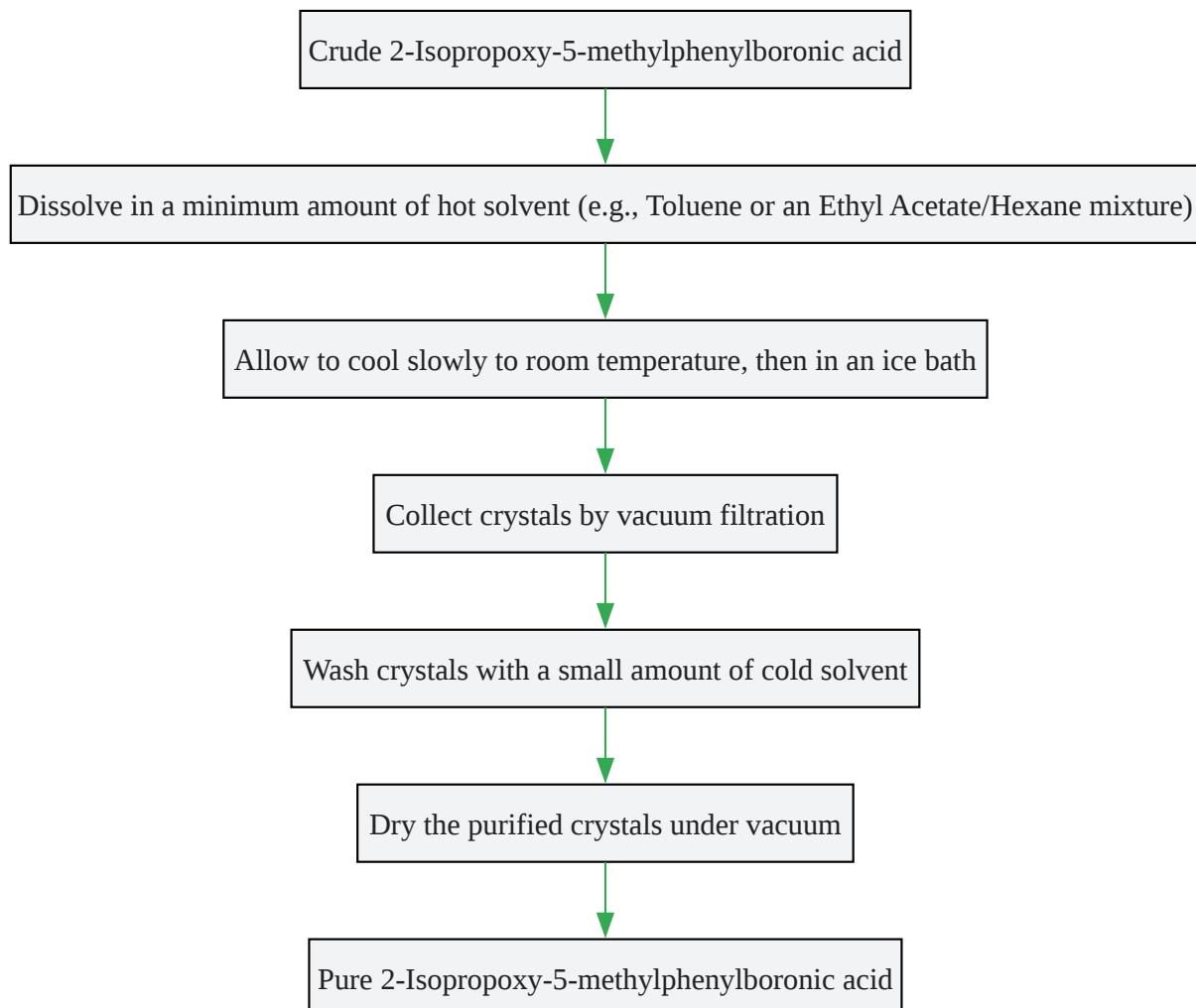
### Detailed Methodology:

- **Lithiation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-isopropoxy-4-methylbenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 2-4 hours.
- **Borylation:** To the resulting solution of the lithiated species, add triisopropyl borate dropwise at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Workup:** Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

## Purification by Recrystallization

Arylboronic acids can often be purified by recrystallization from a suitable solvent or solvent mixture.

### Workflow for Purification



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Caption: General workflow for the purification of boronic acids.

Detailed Methodology:

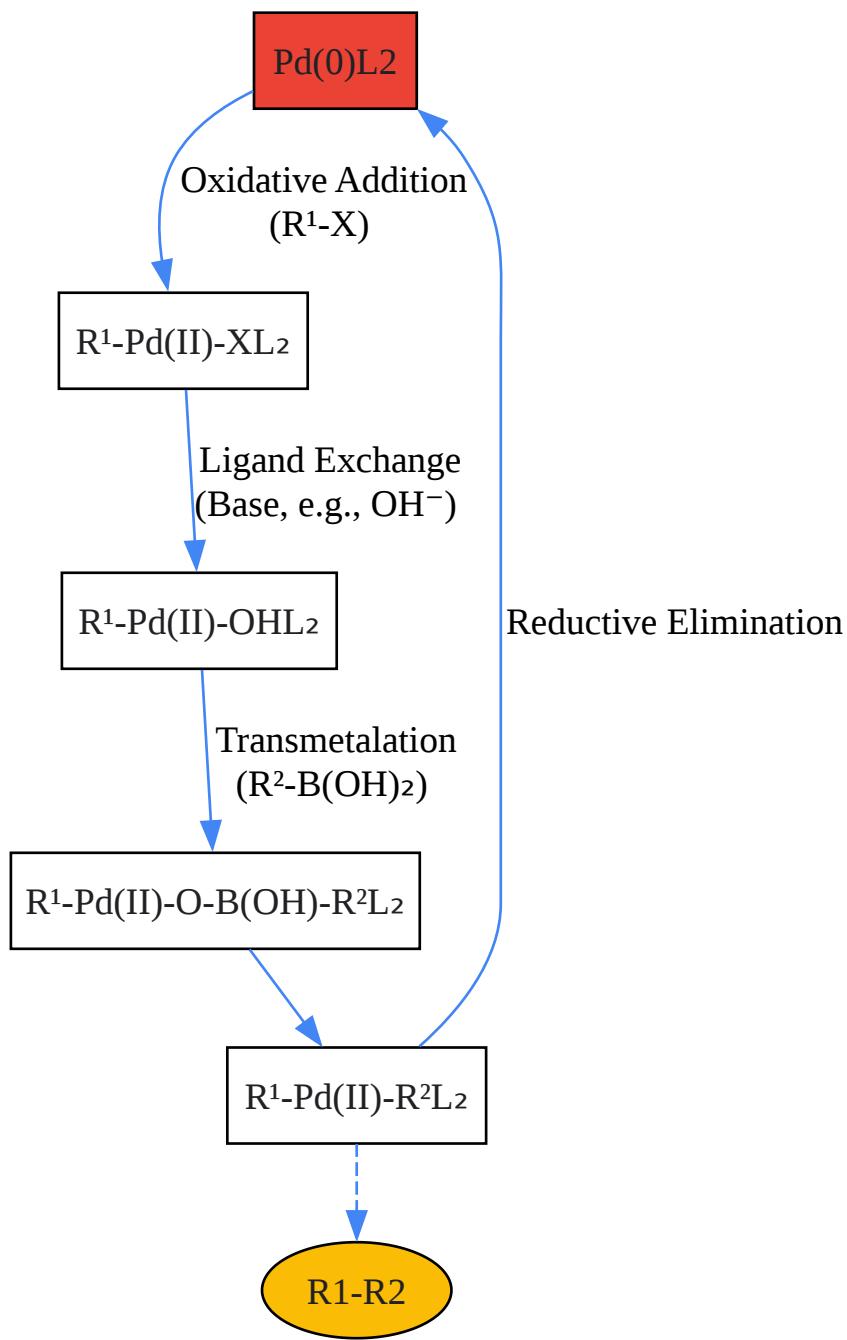
- Dissolve the crude **2-Isopropoxy-5-methylphenylboronic acid** in a minimal amount of a hot solvent, such as toluene or a mixture of ethyl acetate and hexanes.

- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the mixture in an ice bath to maximize the yield of the precipitate.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

## Application in Suzuki-Miyaura Cross-Coupling Reactions

**2-Isopropoxy-5-methylphenylboronic acid** is a valuable coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

- In a reaction vessel, combine the aryl halide (1.0 equivalent), **2-Isopropoxy-5-methylphenylboronic acid** (1.2-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5

mol%), and a base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 2-3 equivalents).

- Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

## Safety Information

**2-Isopropoxy-5-methylphenylboronic acid** should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended to provide a comprehensive overview for researchers and professionals. For specific applications, further optimization of the described protocols may be necessary.

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## References

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